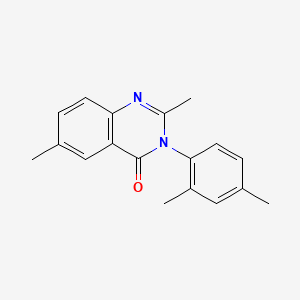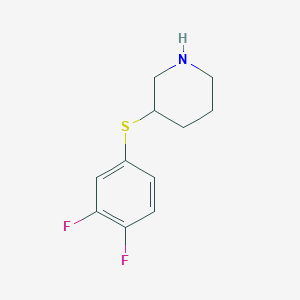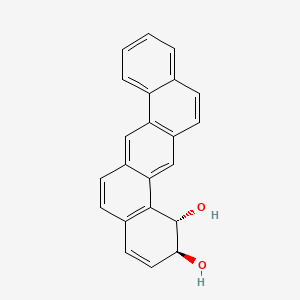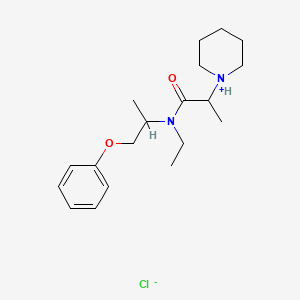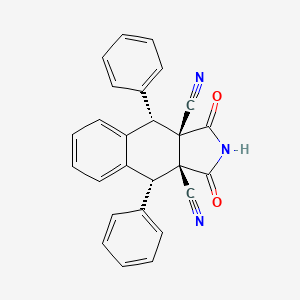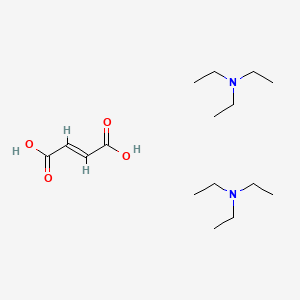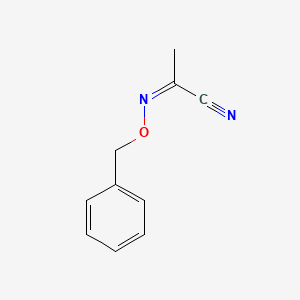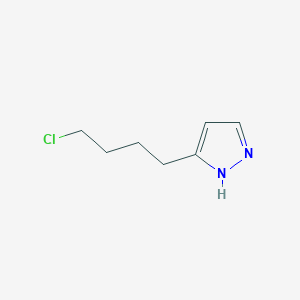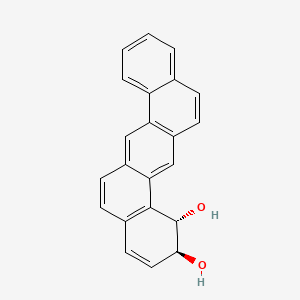
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it an important subject of study in environmental and health sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process is catalyzed by liver microsomes from rats pretreated with 3-methylcholanthrene. The major products of this metabolic conversion are 1,2,3,4-tetrahydrotetrols .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily studied in a laboratory setting for its biological and chemical properties.
Analyse Des Réactions Chimiques
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Liver microsomes and cytochrome P-450 enzymes are commonly used to catalyze oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various dihydrodiol epoxides and tetrahydrotetrols .
Applications De Recherche Scientifique
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of PAHs and their derivatives.
Biology: The compound is studied for its mutagenic and carcinogenic properties.
Medicine: Research focuses on understanding its role in cancer development and potential therapeutic interventions.
Industry: It is used in environmental studies to understand the impact of PAHs on human health and the environment
Mécanisme D'action
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially cancer. The primary molecular targets are DNA and various enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
- Trans-3,4-Dihydro-3,4-dihydroxydibenz(a,h)anthracene
- Trans-5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene
- Chrysene trans-3,4-dihydrodiol
Comparison: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific dihydrodiol structure and the position of its hydroxyl groups. This structural uniqueness influences its metabolic pathways and the types of reactive intermediates it forms, which can differ significantly from other similar compounds .
Propriétés
Numéro CAS |
79301-84-1 |
|---|---|
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
Clé InChI |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


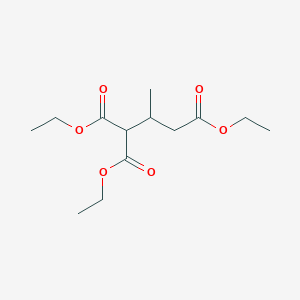

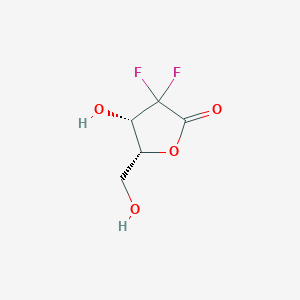
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
